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molecular formula C8H7N B1602554 2-phenylacetonitrile CAS No. 73368-35-1

2-phenylacetonitrile

Cat. No. B1602554
M. Wt: 118.14 g/mol
InChI Key: SUSQOBVLVYHIEX-PTQBSOBMSA-N
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Patent
US04018832

Procedure details

A mixture of 0.635 g. (0.005 mole) benzyl chloride, O.50 g. sodium cyanide (0.010 mole), 0.53 g. (0.0005 mole) compound I (R = --CH2CH2 -O--2CH2CH3), and 15 ml. acetonitrile was stirred at reflux for 3.0 hours, at which time vapor-phase chromatographic analysis of the reaction mixture showed complete consumption of benzyl chloride and formation of phenylacetonitrile as the sole product. The reaction mixture was poured into water and extracted with petroleum ether to afford phenylacetonitrile and recovered catalyst I (82% yield).
Quantity
0.005 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound I
Quantity
0.0005 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C-:9]#[N:10].[Na+]>C(#N)C>[C:2]1([CH2:1][C:9]#[N:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.005 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Two
Name
Quantity
0.01 mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
compound I
Quantity
0.0005 mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 0.635 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3.0 hours, at which time vapor-phase chromatographic analysis of the reaction mixture
Duration
3 h
CUSTOM
Type
CUSTOM
Details
consumption of benzyl chloride and formation of phenylacetonitrile as the sole product
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04018832

Procedure details

A mixture of 0.635 g. (0.005 mole) benzyl chloride, O.50 g. sodium cyanide (0.010 mole), 0.53 g. (0.0005 mole) compound I (R = --CH2CH2 -O--2CH2CH3), and 15 ml. acetonitrile was stirred at reflux for 3.0 hours, at which time vapor-phase chromatographic analysis of the reaction mixture showed complete consumption of benzyl chloride and formation of phenylacetonitrile as the sole product. The reaction mixture was poured into water and extracted with petroleum ether to afford phenylacetonitrile and recovered catalyst I (82% yield).
Quantity
0.005 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound I
Quantity
0.0005 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C-:9]#[N:10].[Na+]>C(#N)C>[C:2]1([CH2:1][C:9]#[N:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.005 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Two
Name
Quantity
0.01 mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
compound I
Quantity
0.0005 mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 0.635 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3.0 hours, at which time vapor-phase chromatographic analysis of the reaction mixture
Duration
3 h
CUSTOM
Type
CUSTOM
Details
consumption of benzyl chloride and formation of phenylacetonitrile as the sole product
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04018832

Procedure details

A mixture of 0.635 g. (0.005 mole) benzyl chloride, O.50 g. sodium cyanide (0.010 mole), 0.53 g. (0.0005 mole) compound I (R = --CH2CH2 -O--2CH2CH3), and 15 ml. acetonitrile was stirred at reflux for 3.0 hours, at which time vapor-phase chromatographic analysis of the reaction mixture showed complete consumption of benzyl chloride and formation of phenylacetonitrile as the sole product. The reaction mixture was poured into water and extracted with petroleum ether to afford phenylacetonitrile and recovered catalyst I (82% yield).
Quantity
0.005 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound I
Quantity
0.0005 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C-:9]#[N:10].[Na+]>C(#N)C>[C:2]1([CH2:1][C:9]#[N:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.005 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Two
Name
Quantity
0.01 mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
compound I
Quantity
0.0005 mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 0.635 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3.0 hours, at which time vapor-phase chromatographic analysis of the reaction mixture
Duration
3 h
CUSTOM
Type
CUSTOM
Details
consumption of benzyl chloride and formation of phenylacetonitrile as the sole product
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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